2-(4-Benzylpiperazin-1-yl)-N'-hydroxybenzimidamide
Overview
Description
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a benzimidamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide are human carbonic anhydrase (hCA) enzymes . These enzymes play a crucial role in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide interacts with its targets, the hCA enzymes, by fitting nicely into the active site of these enzymes . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction leads to the inhibition of the hCA enzymes, preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of hCA enzymes by 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide affects the reversible hydration reaction of CO2, which is catalyzed by these enzymes . This can disrupt many physiological functions that depend on this reaction, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Result of Action
The result of the action of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is the inhibition of hCA enzymes . This can lead to disruptions in many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Biochemical Analysis
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity, suggesting interactions with bacterial proteins and enzymes . The compound’s structure allows it to bind to specific sites on these biomolecules, potentially inhibiting their function and leading to antimicrobial effects. Additionally, 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide may interact with oxidoreductase enzymes, as indicated by molecular docking studies .
Cellular Effects
The effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit cytopathic effect (CPE) protection in Zika virus-infected Vero E6 cells, indicating its potential antiviral properties . This suggests that 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide can modulate cellular responses to viral infections, potentially through the inhibition of viral replication and protein expression.
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as oxidoreductases, and inhibit their activity . This inhibition can lead to a cascade of biochemical events, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability over time, allowing for consistent experimental results . Long-term exposure to 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide may lead to changes in cellular function, such as alterations in gene expression and metabolic activity, which need to be further investigated.
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects, such as antimicrobial and antiviral properties . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide typically involves multi-step chemical processes. One common method is the reductive amination of benzylpiperazine with an appropriate benzimidamide precursor. This reaction often uses sodium cyanoborohydride in methanol as the reducing agent . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques used to enhance the efficiency and yield of the production process . These methods offer advantages such as reduced reaction times and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of various biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)benzaldehyde
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N’-hydroxybenzimidamide is unique due to its specific combination of a piperazine ring and a benzimidamide moiety, which imparts distinct biological activities and chemical reactivity. Its ability to bind to DNA and inhibit enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-18(20-23)16-8-4-5-9-17(16)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXMIAVTHQJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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